molecular formula C13H8ClN3O2S2 B5845432 N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide

N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5845432
M. Wt: 337.8 g/mol
InChI Key: LCKDECZBANKJES-UHFFFAOYSA-N
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Description

N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 6-chloro-1,3-benzothiazole-2-amine with potassium thiocyanate in the presence of glacial acetic acid to form the intermediate 6-chloro-1,3-benzothiazole-2-thiocyanate. This intermediate is then reacted with furan-2-carboxylic acid hydrazide under reflux conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the biosynthesis of prostaglandins .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
  • 2-chlorobenzothiazole

Uniqueness

N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide is unique due to its specific combination of a benzothiazole ring with a furan-2-carboxamide moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S2/c14-7-3-4-8-10(6-7)21-13(15-8)17-12(20)16-11(18)9-2-1-5-19-9/h1-6H,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKDECZBANKJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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